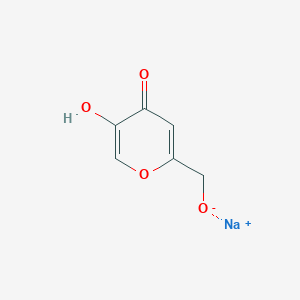

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Descripción general

Descripción

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of kojic acid, which is widely recognized for its ability to chelate metal ions and its use in cosmetic and pharmaceutical formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the reaction of kojic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where kojic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the sodium salt of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the hydroxymethyl (-CH2OH) group. Key reagents and products include:

Mechanistic Insight :

The hydroxymethyl group is oxidized to a carbonyl group, forming carboxylates under strong oxidative conditions. This reactivity is exploited in synthetic routes for derivatives with enhanced chelation properties .

Reduction Reactions

Reduction targets the ketone group (C=O) at position 4:

Note : Over-reduction with LiAlH4 can disrupt the pyran ring, necessitating controlled conditions .

Substitution Reactions

The hydroxyl groups at positions 5 and 2 participate in nucleophilic substitutions:

O-Alkylation/Esterification

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | DMF, K2CO3, 50°C | 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one | |

| Acetyl chloride | Pyridine, RT | 5-Acetoxy-2-(hydroxymethyl)-4H-pyran-4-one |

Aldol Condensation

Reaction with aldehydes under basic conditions yields α,β-unsaturated derivatives:

text5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one + RCHO → 6-Substituted-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Example :

Chelation with Metal Ions

The compound forms stable complexes with transition metals, critical for its antioxidant and tyrosinase-inhibiting properties:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³+ | 1:2 | 12.3 ± 0.2 | Iron overload therapy |

| Cu²+ | 1:1 | 8.9 ± 0.3 | Antioxidant formulations |

| Zn²+ | 1:1 | 6.5 ± 0.1 | Cosmetic preservatives |

Mechanism : Coordination occurs via the hydroxyl oxygen at position 5 and the ketone oxygen at position 4, forming a six-membered chelate ring .

Polymerization

Radical-initiated polymerization with acrylates produces UV-stable hydrogels:

textKojic acid sodium salt + Methyl acrylate → Copolymer (Mw = 12–15 kDa)

Applications : Controlled-release drug delivery systems .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Applications

Chelating Agent in Coordination Chemistry

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt serves as an effective chelating agent due to its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry to study the structural and functional characteristics of metal complexes.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Fe³⁺ | High | Biological studies on iron metabolism |

| Cu²⁺ | Moderate | Catalysis and electrochemistry |

| Zn²⁺ | High | Enzyme inhibition studies |

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound possesses antimicrobial and antioxidant activities. These properties are being explored for potential therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential as a natural preservative in food and cosmetic products .

Role in Metal Ion Homeostasis

The compound's ability to chelate metal ions makes it instrumental in studying metal ion homeostasis within biological systems. It is particularly relevant for conditions involving metal overload, such as thalassemia.

Medical Applications

Treatment of Metal Overload Disorders

Due to its chelating properties, this compound is being investigated as a treatment option for conditions like iron overload (hemochromatosis) and lead poisoning.

Clinical Insights

A clinical trial assessed the efficacy of this compound in reducing iron levels in patients with thalassemia. Preliminary results indicated a reduction in serum ferritin levels, supporting its potential use in clinical settings .

Industrial Applications

Cosmetics and Skin Lightening Formulations

The compound is widely used in cosmetic formulations due to its skin-lightening effects attributed to tyrosinase inhibition. This property is particularly sought after in products aimed at reducing hyperpigmentation.

| Product Type | Active Ingredient | Function |

|---|---|---|

| Skin Lightening Creams | This compound | Inhibits melanin production |

| Antioxidant Serums | Same | Protects skin from oxidative stress |

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. For example, in biological systems, the chelation of iron ions can prevent the formation of reactive oxygen species, thereby reducing oxidative stress. The compound’s interaction with metal ions also affects enzyme activity and cellular signaling pathways, contributing to its diverse biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Deferiprone: A well-known iron chelator used in the treatment of iron overload disorders.

Kojic Acid: The parent compound of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, known for its skin-lightening properties.

Hydroxypyridinones: A class of compounds with similar chelating properties and applications in metal ion homeostasis.

Uniqueness

This compound is unique due to its enhanced stability and solubility compared to its parent compound, kojic acid. The sodium salt form improves its bioavailability and efficacy in various applications. Additionally, its ability to form stable complexes with a wide range of metal ions makes it a versatile compound for research and industrial use.

Actividad Biológica

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, commonly known as kojic acid sodium salt, is a compound of significant interest in various biological and medicinal fields. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Primary Target : The primary target of this compound is the enzyme tyrosinase , which plays a crucial role in the synthesis of melanin. By inhibiting this enzyme, the compound effectively reduces melanin production, making it a valuable agent in skin-whitening formulations.

Biochemical Pathways : The inhibition of tyrosinase affects the melanogenesis pathway , leading to decreased pigmentation in the skin. This mechanism is particularly relevant in cosmetic applications aimed at treating hyperpigmentation disorders.

Pharmacological Properties

Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties. These properties help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Chelation Properties : The compound functions as a chelating agent, forming stable complexes with metal ions such as iron. This property is beneficial in treating conditions related to metal overload, such as thalassemia.

Applications in Medicine and Industry

- Cosmetics : Its ability to inhibit melanin production has led to its widespread use in skin-lightening products. The compound is often included in formulations targeting age spots, freckles, and other forms of hyperpigmentation .

- Pharmaceuticals : Beyond cosmetic applications, this compound is being explored for its potential therapeutic effects against various conditions due to its antioxidant and chelating properties.

- Food Industry : The compound's antioxidant capabilities also make it a candidate for food preservation, helping to extend shelf life by preventing oxidative degradation.

Table 1: Summary of Biological Activities

Research Insights

- A study demonstrated that derivatives of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one possess both tyrosinase inhibitory and antioxidant properties , indicating potential use in therapeutic applications beyond cosmetics .

- Another investigation highlighted its effectiveness as an antimicrobial agent , suggesting that it could be beneficial in developing new treatments for infections caused by resistant strains of bacteria and fungi .

Propiedades

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSAVMIBSOBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990380 | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70145-54-9 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.